molecular formula C9H5N2NaO3 B8215048 Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B8215048
M. Wt: 212.14 g/mol
InChI Key: ACNIYQJRRZVBSL-UHFFFAOYSA-M
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Description

Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in medicinal chemistry, material science, and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets. For instance, in antibacterial applications, it disrupts bacterial growth and pathogenicity by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, and quorum sensing . The compound’s ability to form hydrogen bonds with biological targets enhances its efficacy.

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: Sodium 3-phenyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural feature imparts distinct chemical and biological properties compared to other oxadiazole isomers. For example, 1,3,4-oxadiazole derivatives are known for their stability and diverse biological activities, while 1,2,5-oxadiazole derivatives are often used in high-energy materials .

Properties

IUPAC Name

sodium;3-phenyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.Na/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNIYQJRRZVBSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N2NaO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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